3,5-difluoro-N'-hydroxy-4-methoxybenzene-1-carboximidamide
Description
3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide is an aromatic organic compound with the chemical formula C8H8F2N2O2 and a molecular weight of 202.16 g/mol . This compound is a white to light yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in methanol and ethanol.
Properties
CAS No. |
153910-37-3 |
|---|---|
Molecular Formula |
C8H8F2N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide can be synthesized using various methods, such as amidation or amination reactions. The most common method involves the reaction of 2,5-difluoroaniline with 4-methoxy-1,2-benzenediamine in the presence of a carboxylic acid derivative, such as methyl chloroformate or ethyl chloroformate. The reaction conditions typically include a solvent like DMSO and a temperature range of 60-80°C. Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like DMSO, methanol, and ethanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzene derivatives and their corresponding oxidized or reduced forms .
Scientific Research Applications
3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide exerts its effects involves several molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspases and other pro-apoptotic proteins. It also inhibits the replication of human cytomegalovirus by interfering with viral DNA synthesis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide can be compared with other similar compounds, such as:
3,5-difluoro-4-methoxybenzene-1-carboximidamide: Lacks the hydroxyl group, which may affect its solubility and reactivity.
3,5-difluoro-N’-hydroxybenzene-1-carboximidamide: Lacks the methoxy group, which may influence its biological activity and chemical properties.
4-methoxybenzene-1-carboximidamide: Lacks both fluorine atoms, which can significantly alter its chemical reactivity and biological effects.
The uniqueness of 3,5-difluoro-N’-hydroxy-4-methoxybenzene-1-carboximidamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
